The synthesis of N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester typically involves several steps:
For large-scale production, automated reactors and continuous flow systems are employed to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes the risk of by-products .
The molecular structure of N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester features:
N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions:
Reagents such as potassium carbonate, palladium catalysts, and various solvents are commonly used to facilitate these reactions under controlled temperature and pressure conditions .
The mechanism of action for N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester is particularly significant in pharmacology:
N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester has diverse applications across multiple fields:
The compound’s systematic IUPAC name is tert-butyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate, reflecting its core structural elements: a tert-butyloxycarbonyl (Boc) group linked to a 4-sulfamoylphenethylamine moiety. Key synonyms include:
Table 1: Nomenclature and Identifiers
| Category | Identifier |
|---|---|
| IUPAC Name | tert-Butyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate |
| Common Synonyms | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]carbamic acid tert-butyl ester |
| CAS Number | 258262-54-3 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
| Molecular Formula | C₁₃H₂₀N₂O₄S |
The molecular formula C₁₃H₂₀N₂O₄S was confirmed across multiple sources [1] [2] [6]. Key mass-related properties include:
The compound’s structure is unambiguously defined by the following notations:
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N [6] AKUPRXWQEIRZBC-UHFFFAOYSA-N [6]These notations confirm: CC(C)(C)OC(=O)) attached to the ethylamine nitrogen. S(=O)(=O)N) on the phenyl ring. NCCC1) between the phenyl and carbamate groups.The InChIKey ensures unique identification in chemical databases and facilitates computational studies [6] [10]. Carbamic acid esters exhibit diverse bioactivities tied to their substituents. Key comparisons:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.: